molecular formula C11H9NO3 B15093163 Methyl 2-formyl-1H-indole-3-carboxylate

Methyl 2-formyl-1H-indole-3-carboxylate

Cat. No.: B15093163
M. Wt: 203.19 g/mol
InChI Key: LYYPUXVUSNHFPL-UHFFFAOYSA-N
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Description

Methyl 2-formyl-1H-indole-3-carboxylate is an organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and synthetic pharmaceuticals. This compound features a formyl group at the 2-position and a carboxylate group at the 3-position of the indole ring, making it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-formyl-1H-indole-3-carboxylate can be synthesized through various methods. One common approach involves the palladium-catalyzed intramolecular oxidative coupling of commercially available anilines, which are functionalized by different electron-withdrawing and -donating groups. The conversion of a variety of enamines into the relevant indole is optimized by exposing the neat mixture of reactants to microwave irradiation, obtaining the desired products in excellent yields and high regioselectivity .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using similar palladium-catalyzed reactions. The use of microwave irradiation in industrial settings can enhance reaction rates and yields, making the process more efficient and cost-effective.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-formyl-1H-indole-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid.

    Reduction: The formyl group can be reduced to an alcohol.

    Substitution: The indole ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products

    Oxidation: The major product is methyl 2-carboxyl-1H-indole-3-carboxylate.

    Reduction: The major product is methyl 2-hydroxymethyl-1H-indole-3-carboxylate.

    Substitution: Products vary depending on the substituent introduced to the indole ring.

Mechanism of Action

The mechanism of action of methyl 2-formyl-1H-indole-3-carboxylate involves its interaction with specific molecular targets and pathways. For instance, indole derivatives are known to interact with enzymes and receptors, modulating their activity. The formyl and carboxylate groups play crucial roles in binding to these targets, influencing the compound’s biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-formyl-1H-indole-3-carboxylate is unique due to the presence of both formyl and carboxylate groups on the indole ring. This dual functionality allows for diverse chemical reactivity and makes it a valuable intermediate in organic synthesis.

Properties

Molecular Formula

C11H9NO3

Molecular Weight

203.19 g/mol

IUPAC Name

methyl 2-formyl-1H-indole-3-carboxylate

InChI

InChI=1S/C11H9NO3/c1-15-11(14)10-7-4-2-3-5-8(7)12-9(10)6-13/h2-6,12H,1H3

InChI Key

LYYPUXVUSNHFPL-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(NC2=CC=CC=C21)C=O

Origin of Product

United States

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